AZD-5438

CDK inhibitor selectivity kinase profiling cell cycle arrest

AZD-5438 is a non-substitutable pan-CDK inhibitor for research programs requiring simultaneous CDK1/2/9 blockade with established human PK parameters. Unlike CDK4/6-selective agents, it uniquely targets transcriptional (CDK9) and cell-cycle (CDK1/2) checkpoints. Validated in xenograft TGI (38–153%), radiosensitization (DER 1.4–1.75), and cisplatin otoprotection models (4.7–9.4 mg/kg). Completed Phase I dataset provides dose selection guidance for translational studies. Choose for p53-mutant contexts and treatment-refractory tumor models.

Molecular Formula C18H21N5O2S
Molecular Weight 371.5 g/mol
CAS No. 602306-29-6
Cat. No. B1666222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD-5438
CAS602306-29-6
SynonymsAZD5438;  AZD-5438;  AZD 5438.
Molecular FormulaC18H21N5O2S
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1C(C)C)C2=NC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C18H21N5O2S/c1-12(2)23-13(3)20-11-17(23)16-9-10-19-18(22-16)21-14-5-7-15(8-6-14)26(4,24)25/h5-12H,1-4H3,(H,19,21,22)
InChIKeyWJRRGYBTGDJBFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD-5438 (CAS 602306-29-6) – A Broad-Spectrum CDK1/2/9 Inhibitor with Defined Kinase Selectivity and Oral Bioavailability


AZD-5438 is a potent, orally bioavailable small-molecule inhibitor of cyclin-dependent kinases (CDKs) 1, 2, and 9, with IC50 values of 16 nM, 6 nM, and 20 nM, respectively, in cell-free assays [1]. It exhibits lower inhibitory activity against CDK5 and CDK6, and also inhibits glycogen synthase kinase 3 beta (GSK3β) with an IC50 of 17 nM [2]. The compound demonstrates significant antiproliferative activity across a broad panel of human tumor cell lines, with IC50 values ranging from 0.2 μM (MCF-7 breast cancer) to 1.7 μM (ARH-77 hematologic tumor) [3]. AZD-5438 was advanced to Phase I clinical evaluation by AstraZeneca for advanced solid malignancies, establishing a human safety and pharmacokinetic dataset [4].

Why AZD-5438 Cannot Be Interchanged with CDK4/6 Inhibitors or Pan-CDK Agents: Critical Pharmacologic and Clinical Distinctions


AZD-5438 occupies a distinct pharmacologic space within the CDK inhibitor landscape due to its unique selectivity profile—potent inhibition of CDK1/2/9 with only modest activity against CDK4/6 [1]. In contrast, approved CDK4/6 inhibitors (e.g., palbociclib, ribociclib) spare CDK1 and CDK2, targeting a fundamentally different cell cycle checkpoint [2]. Among pan-CDK inhibitors, AZD-5438 demonstrates reduced off-target activity against GSK3β and CDK5 compared to agents such as seliciclib [3]. Furthermore, AZD-5438's oral bioavailability and established human pharmacokinetic dataset from completed Phase I trials provide procurement-relevant information—including dose-proportional exposure and tolerability profiles under intermittent versus continuous dosing—that is unavailable for many research-grade analogs [4]. These pharmacologic, selectivity, and clinical data distinctions render AZD-5438 non-substitutable for specific research applications.

Quantitative Differentiation Evidence for AZD-5438 Relative to Key Comparators


Kinase Selectivity Profile: CDK1/2/9 Potency Versus CDK4/6 Sparing Contrasts with Palbociclib

AZD-5438 exhibits potent inhibition of CDK1 (IC50 = 16 nM), CDK2 (IC50 = 6 nM), and CDK9 (IC50 = 20 nM) while demonstrating significantly lower activity against CDK4/6, with CDK6 inhibited only at an IC50 of 21 nM for the cyclin D3-CDK6 complex [1]. In direct contrast, the CDK4/6-selective inhibitor palbociclib (PD-0332991) exhibits IC50 values of 11 nM for CDK4 and 16 nM for CDK6, but shows negligible inhibition of CDK1, CDK2, and CDK9 (>10 μM) [2].

CDK inhibitor selectivity kinase profiling cell cycle arrest

In Vivo Antitumor Efficacy: AZD-5438 Achieves Broad Xenograft Growth Inhibition Exceeding 150% TGI

In human tumor xenograft models, oral administration of AZD-5438 at 50 mg/kg twice daily or 75 mg/kg once daily achieved maximum tumor growth inhibition (TGI) ranging from 38% to 153% (P < 0.05) across a panel of cancer types including breast, colon, lung, prostate, and ovarian [1]. For comparison, the structurally related pan-CDK inhibitor seliciclib (R-roscovitine) demonstrated a more modest TGI of approximately 60-70% in similar xenograft models when administered at comparable doses [2].

xenograft efficacy tumor growth inhibition in vivo pharmacology

Radiosensitization Efficacy: AZD-5438 Enhances Radiation Response with DER 1.4-1.75 in NSCLC Models

AZD-5438 significantly augments cellular radiosensitivity in non-small cell lung carcinoma (NSCLC) cell lines, achieving a dose enhancement ratio (DER) of 1.4 to 1.75 [1]. Notably, the degree of radiosensitization was greater in intrinsically radioresistant cell lines (A549 and H1299) compared to more sensitive lines. Combined treatment with AZD-5438 and irradiation enhanced tumor growth delay in vivo with an enhancement factor ranging from 1.2 to 1.7 [1]. In contrast, the CDK4/6 inhibitor palbociclib has demonstrated radiosensitization primarily in Rb-proficient tumors with DER values typically ≤1.3 in most reported studies [2].

radiosensitization NSCLC DNA damage repair

Otoprotection Without Compromising Cisplatin Efficacy: Dose-Dependent Hearing Preservation with Maintained Antitumor Activity

Oral AZD-5438 at 4.7 and 9.4 mg/kg twice daily provided dose-dependent protection against cisplatin-induced hearing loss in a clinically relevant multi-dose mouse model [1]. Critically, AZD-5438 at the protective dose of 9.4 mg/kg b.i.d. did not reduce cisplatin's antitumor efficacy in a testicular cancer xenograft model [1]. These protective doses fall within the human-equivalent maximum tolerated dose range established in AstraZeneca Phase I trials, with plasma pharmacokinetics comparable to those observed in humans [2]. In a focused library screen of 187 CDK2 inhibitors, AZD-5438 and AT7519 were identified as lead compounds; subsequent analog optimization around AT7519 yielded analog 7 with improved therapeutic index, but AZD-5438 retained comparable in vivo otoprotective efficacy [3].

otoprotection cisplatin toxicity CDK2 inhibition

p53-Independent Apoptosis Induction: Superior Antiproliferative Activity in Mutant p53 Colon Carcinoma Cells Versus NU6140

In colon carcinoma (Caco-2) cells harboring mutant p53, treatment with AZD-5438 blocked proliferation more robustly than the CDK2-selective inhibitor NU6140 [1]. Both CDK inhibitors induced apoptosis in Caco-2 cells in a p53-independent manner, but AZD-5438 demonstrated superior antiproliferative efficacy [1]. In proliferating intestinal epithelial IEC-6 cells, AZD-5438 triggered DNA damage, activated p53 signaling, inhibited proliferation, and induced apoptosis, whereas NU6140 increased p53 protein and activity and inhibited proliferation but had no effect on apoptosis [1].

p53-independent apoptosis colon carcinoma CDK inhibition

Optimal Research and Industrial Application Scenarios for AZD-5438 Based on Quantitative Differentiation Evidence


Preclinical Oncology Studies Requiring Broad CDK1/2/9 Inhibition with Oral Bioavailability

AZD-5438 is the compound of choice for in vivo xenograft studies requiring simultaneous inhibition of CDK1, CDK2, and CDK9 with demonstrated oral bioavailability and established human PK parameters. The compound's maximum TGI range of 38-153% across multiple tumor types [1] provides a well-characterized efficacy benchmark, while the completed Phase I clinical dataset offers dose selection guidance for translational studies [2].

Radiosensitization Studies in Radioresistant NSCLC and Other Solid Tumor Models

Investigators evaluating CDK inhibitors as radiosensitizers should prioritize AZD-5438 based on its demonstrated DER of 1.4-1.75 in vitro and in vivo enhancement factor of 1.2-1.7 in NSCLC models [1]. The compound's greater radiosensitization in intrinsically radioresistant cell lines (A549, H1299) makes it particularly suitable for studies targeting treatment-refractory tumor populations [1].

Cisplatin-Induced Ototoxicity Prevention Studies

AZD-5438 represents a unique tool compound for hearing loss research, with validated dose-dependent otoprotection (4.7-9.4 mg/kg b.i.d.) that does not interfere with cisplatin's antitumor efficacy [1]. The protective doses align with human-equivalent exposures from AstraZeneca Phase I data [2], enabling direct translation to clinical otoprotection study designs [1].

p53 Status-Dependent CDK Inhibition Studies in Colorectal Cancer Models

For experiments designed to dissect p53-dependent versus p53-independent responses to CDK inhibition, AZD-5438 provides a well-characterized comparator. The compound induces apoptosis in both wild-type p53 (IEC-6) and mutant p53 (Caco-2) contexts, with superior antiproliferative efficacy compared to CDK2-selective inhibitors in mutant p53 settings [1].

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